molecular formula C5H5F2N3O B13661934 2-Amino-5-(difluoromethoxy)pyrimidine

2-Amino-5-(difluoromethoxy)pyrimidine

Cat. No.: B13661934
M. Wt: 161.11 g/mol
InChI Key: QOUKCBCOTRVYPD-UHFFFAOYSA-N
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Description

2-Amino-5-(difluoromethoxy)pyrimidine is a useful research compound. Its molecular formula is C5H5F2N3O and its molecular weight is 161.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5F2N3O

Molecular Weight

161.11 g/mol

IUPAC Name

5-(difluoromethoxy)pyrimidin-2-amine

InChI

InChI=1S/C5H5F2N3O/c6-4(7)11-3-1-9-5(8)10-2-3/h1-2,4H,(H2,8,9,10)

InChI Key

QOUKCBCOTRVYPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)OC(F)F

Origin of Product

United States

Contextual Significance of Pyrimidine Heterocycles in Contemporary Chemical Synthesis

Pyrimidine (B1678525), a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 3 positions, is a cornerstone of organic and medicinal chemistry. nih.govchemicalbook.comslideshare.net Its derivatives are ubiquitous in nature, most notably as the essential components of nucleic acids—cytosine, thymine, and uracil—which form the basis of the genetic code in DNA and RNA. chemicalbook.comignited.in This fundamental biological role makes the pyrimidine scaffold an inherently biocompatible and recognizable structure for biological systems, allowing derivatives to readily interact with enzymes and other cellular components. nih.gov

In contemporary chemical synthesis, the pyrimidine core is considered a "privileged scaffold." nih.govnih.gov This designation refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery. nih.gov The synthetic versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to create vast libraries of compounds with diverse biological activities. nih.govchemicalbook.com Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. nih.govnih.govorientjchem.org The continued exploration of pyrimidine-based compounds promises to expand their application in addressing new and challenging disease targets. nih.gov

The Unique Role of Fluorinated Organic Compounds in Chemical Research

The strategic incorporation of fluorine into organic molecules is a powerful and widely used strategy in modern chemical research, particularly in medicinal chemistry and materials science. nbinno.comman.ac.uk Fluorine, being the most electronegative element, imparts profound changes to the physicochemical properties of a parent compound, often leading to enhanced performance and novel applications. tandfonline.comacs.org

Key properties influenced by fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the biological half-life of a drug candidate. tandfonline.comnih.gov

Bioavailability and Binding Affinity: The introduction of fluorine can alter a molecule's lipophilicity, membrane permeability, and pKa. tandfonline.comnih.gov For instance, the highly electron-withdrawing nature of fluorine can lower the basicity of nearby functional groups, which can improve membrane permeation and, consequently, bioavailability. tandfonline.com These electronic alterations can also lead to stronger binding interactions with target proteins. tandfonline.com

Physicochemical Properties: Fluorinated compounds often exhibit increased thermal stability and chemical resistance. nbinno.com In materials science, these properties are leveraged to create high-performance polymers, non-stick coatings, and advanced materials like fluorographene. nbinno.comman.ac.uk

The difluoromethoxy group (-OCF₂H) is of particular interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, offering a unique combination of steric and electronic properties for molecular design.

Position of 2 Amino 5 Difluoromethoxy Pyrimidine As a Scaffold in Chemical Space

Established Reaction Pathways for Pyrimidine Ring Construction with Integrated Amino and Difluoromethoxy Functionalities

Building the pyrimidine core de novo allows for the direct installation of the amino and difluoromethoxy groups through the careful selection of starting materials. This approach often involves classical condensation and cyclization reactions.

Multi-component Condensation Reactions for Pyrimidine Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. researchgate.net The principal cyclocondensation reaction for pyrimidine synthesis involves the reaction of a 1,3-dielectrophilic three-carbon unit with a C-N-C dielectrophile, most commonly guanidine (B92328) or other amidines, which provides the N-C-N fragment for the final ring. chemrxiv.orgnih.gov

A plausible three-component strategy for synthesizing this compound would involve the condensation of a β-dicarbonyl compound bearing a difluoromethoxy group, an aldehyde, and guanidine. For instance, the reaction could proceed using a precursor like ethyl 2-(difluoromethoxy)acetoacetate. The general mechanism for such pyrimidine syntheses often begins with a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the guanidine, and subsequent intramolecular cyclization and dehydration to form the aromatic pyrimidine ring. nih.gov

While specific examples for the difluoromethoxy target are not prevalent in readily available literature, the versatility of MCRs in constructing diverse pyrimidine libraries suggests its applicability. researchgate.netnih.gov The reaction conditions can be optimized by varying catalysts, solvents, and temperature to achieve the desired product.

Table 1: Representative Multi-component Reaction for Pyrimidine Synthesis

Component 1 Component 2 Component 3 Product Type
β-Ketoester Aldehyde Guanidine 2-Amino-4,6-disubstituted-5-carboxylate pyrimidine
1,3-Diketone Orthoformate Amine Substituted Pyrimidine

Cyclization Strategies Involving α-(difluoromethoxy)ketones and Nitrogen Sources

A more direct approach involves the use of α-(difluoromethoxy)ketones as key building blocks. These precursors contain the desired difluoromethoxy group attached to a carbon atom that will become part of the pyrimidine ring. The cyclization is typically achieved by reacting these ketones with a suitable nitrogen-containing reagent, such as guanidine, to form the 2-aminopyrimidine core.

Recent studies have demonstrated the synthesis of various difluoromethoxylated N-heterocycles, including pyrimidines, from α-(difluoromethoxy)ketone precursors. The reaction sequence often involves an initial condensation to form an enaminone intermediate, which then undergoes cyclization. For example, 1-aryl-2-(difluoromethoxy)ethan-1-ones can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate enaminone, which is then cyclized with guanidine carbonate to yield the corresponding this compound derivatives.

Table 2: Synthesis of Difluoromethoxylated Pyrimidines from α-(Difluoromethoxy)ketones

α-(Difluoromethoxy)ketone Precursor Reagent 1 Reagent 2 Product Yield
1-(4-Methoxyphenyl)-2-(difluoromethoxy)ethan-1-one DMF-DMA Guanidine carbonate 2-Amino-5-(difluoromethoxy)-4-(4-methoxyphenyl)pyrimidine 65%

This strategy offers a reliable method for incorporating the difluoromethoxy group at the C5 position of the pyrimidine ring with good yields.

Amination and Functionalization of Pre-formed Pyrimidine Rings

This approach involves synthesizing a pyrimidine ring that already contains the 5-(difluoromethoxy) substituent but requires subsequent modification to introduce the 2-amino group. A common method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the C2 position. chemrxiv.orgresearchgate.net

The synthetic sequence would begin with the preparation of a 5-(difluoromethoxy)pyrimidine derivative, such as 2-chloro-5-(difluoromethoxy)pyrimidine. This halogenated intermediate can then be subjected to amination. The reaction with ammonia, or a protected form of ammonia, displaces the chloride to install the amino group. semanticscholar.org Microwave-assisted synthesis has been shown to be effective for such amination reactions, often leading to reduced reaction times and improved yields. researchgate.net

Table 3: General Scheme for Amination via Nucleophilic Aromatic Substitution

Starting Material Reagent Conditions Product
2-Chloropyrimidine derivative Ammonia (or amine) Heat, optional catalyst (e.g., Pd), or microwave 2-Aminopyrimidine derivative

This pathway is advantageous when the halogenated 5-(difluoromethoxy)pyrimidine precursor is readily accessible. The reactivity of the C2 position in pyrimidines towards nucleophilic attack makes this a robust and widely used method. chemrxiv.org

Selective Introduction of the Difluoromethoxy Moiety

Electrophilic Difluoromethoxylation Approaches

Direct electrophilic difluoromethoxylation, which would involve a reagent delivering an "[OCF₂H]⁺" species to an electron-rich pyrimidine ring, is not a well-established transformation in organic synthesis. The development of reagents for electrophilic introduction of fluorinated alkyl groups has been an area of intense research, leading to reagents for trifluoromethylation and (phenylsulfonyl)difluoromethylation. nih.govrsc.org However, analogous reagents for the difluoromethoxy group are scarce to non-existent.

The challenge lies in the inherent instability of an electrophilic oxygen species attached to the electron-withdrawing difluoromethyl group. Therefore, constructing the C5-O bond via an electrophilic pathway targeting the pyrimidine ring is synthetically challenging and not a commonly reported method for installing a difluoromethoxy group. Research in this area has focused on electrophilic difluoromethylating agents that form C-CF₂H bonds rather than O-CF₂H bonds. nih.gov

Nucleophilic Strategies for Difluoromethoxy Group Installation

Nucleophilic strategies offer a more viable route for introducing the difluoromethoxy group onto a pre-formed pyrimidine ring. This method typically involves the O-difluoromethylation of a hydroxyl-substituted precursor, such as 2-amino-5-hydroxypyrimidine.

The most common method for this transformation utilizes a source of difluorocarbene (:CF₂), which is generated in situ. Chlorodifluoromethane (B1668795) (CHClF₂, also known as Freon-22) is a widely used and commercially available precursor for difluorocarbene. researchgate.net In the presence of a base (e.g., potassium carbonate or sodium hydroxide), chlorodifluoromethane generates difluorocarbene, which is then trapped by the deprotonated hydroxyl group (phenoxide or equivalent) of the pyrimidine substrate. researchgate.netresearchgate.net

The reaction proceeds as follows:

Deprotonation of the 5-hydroxy group on the 2-aminopyrimidine by a base.

Generation of difluorocarbene (:CF₂) from CHClF₂ and base.

Nucleophilic attack of the pyrimidin-5-olate on the difluorocarbene to form the C-O bond, yielding the desired this compound.

This method has been successfully applied to the difluoromethylation of various phenols and other hydroxylated heterocycles, like 2-pyridones, demonstrating its utility. researchgate.net The reaction conditions, such as the choice of base, solvent, and temperature, can be optimized to favor O-alkylation over potential N-alkylation of the amino group or the ring nitrogens.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Guanidine
Ethyl 2-(difluoromethoxy)acetoacetate
1-Aryl-2-(difluoromethoxy)ethan-1-one
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
Guanidine carbonate
2-Amino-5-(difluoromethoxy)-4-(4-methoxyphenyl)pyrimidine
2-Amino-4-(4-chlorophenyl)-5-(difluoromethoxy)pyrimidine
2-Chloro-5-(difluoromethoxy)pyrimidine
2-Amino-5-hydroxypyrimidine

Radical-Mediated Difluoromethoxylation Methods

The direct introduction of a difluoromethoxy (OCF₂H) group onto a heterocyclic scaffold is a significant area of research in medicinal chemistry. Radical-mediated pathways offer a powerful tool for C-H functionalization, including difluoromethoxylation. These methods typically involve the generation of a highly reactive OCF₂H radical, which can then be trapped by an aromatic or heteroaromatic ring system.

Recent advancements have focused on the development of reagents that can generate the OCF₂H radical under mild conditions, often initiated by photoredox catalysis. rsc.org Experimental and computational studies suggest that these reactions can proceed via a single electron transfer (SET) from an excited photocatalyst to a redox-active difluoromethoxylating reagent. This process forms a neutral radical intermediate that liberates the OCF₂H radical. rsc.org The subsequent addition of this radical to a heteroarene, such as a pyrimidine derivative, would form a difluoromethoxylated cyclohexadienyl radical. This intermediate is then oxidized and deprotonated to yield the final difluoromethoxylated product. rsc.org

While direct radical difluoromethoxylation of 2-aminopyrimidine has not been extensively detailed in publicly available literature, the principles established for other heterocycles are applicable. rsc.orgrsc.org The electron-rich nature of the 2-aminopyrimidine ring could potentially influence the regioselectivity of the radical addition. The choice of photocatalyst, solvent, and the specific difluoromethoxylating agent are critical parameters that would require careful optimization to achieve selective C5-functionalization.

Table 1: Key Aspects of Radical-Mediated Difluoromethoxylation

Feature Description Potential Relevance to this compound
Radical Source Reagents capable of generating the OCF₂H radical upon activation (e.g., photochemically, thermally). Selection of a suitable precursor is crucial for efficient radical generation under mild conditions.
Initiation Often achieved through photoredox catalysis using visible light, which allows for mild reaction conditions. rsc.org Energy-efficient and allows for greater functional group tolerance.
Mechanism Involves Single Electron Transfer (SET), radical addition to the heterocycle, and subsequent oxidation/deprotonation. rsc.org Understanding the mechanism is key to controlling regioselectivity and minimizing side products.

| Regioselectivity | The position of radical attack on the pyrimidine ring is influenced by electronic and steric factors. | Directing the OCF₂H radical to the C5 position is the primary challenge. |

Advanced Catalytic Approaches in this compound Synthesis

Catalytic methods provide highly efficient and selective routes for the functionalization of heterocyclic compounds. Both transition metal catalysis and organocatalysis have emerged as powerful strategies for modifying the pyrimidine core.

Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium, have revolutionized the synthesis of functionalized heterocycles. nih.gov A significant challenge in the synthesis of this compound is the regioselective functionalization of the C5 position.

Research has demonstrated a straightforward strategy for the direct C5-arylation and olefination of N-alkyl-2-aminopyrimidines through a palladium-catalyzed C-H activation. rsc.orgrsc.org This approach avoids the need for pre-functionalization of the pyrimidine ring (e.g., halogenation), which is often required in traditional cross-coupling methods like Suzuki or Stille reactions. rsc.orgacs.org The reaction is proposed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. rsc.orgrsc.org

In a typical reaction, a 2-aminopyrimidine derivative is coupled with a suitable partner, such as an aryl halide. The presence of a base is often crucial, as it is believed to abstract the N-H proton, thereby increasing the electron density at the C5 position and facilitating the C-H activation step. rsc.org While this method has been demonstrated for aryl and olefin couplings, its application could potentially be extended to the introduction of a difluoromethoxy group or a precursor that can be subsequently converted to it.

Table 2: Example of Palladium-Catalyzed C5-Arylation of N-(tert-butyl)pyrimidin-2-amine

Catalyst Base Oxidant Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ (10 mol%) Na₂CO₃ (2 equiv.) Ag₂CO₃ (2 equiv.) Toluene 120 34 rsc.org

Data is for the coupling of N-(tert-butyl)pyrimidin-2-amine with iodobenzene.

This direct C-H functionalization strategy represents a more atom-economical and efficient pathway for the synthesis of C5-substituted 2-aminopyrimidines. rsc.org

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis, often providing unique selectivity and avoiding issues of metal contamination. While specific organocatalytic methods for the direct C5-difluoromethoxylation of 2-aminopyrimidine are not well-documented, the principles of organocatalysis can be applied to achieve high regioselectivity in pyrimidine functionalization.

For instance, organocatalysts have been successfully employed in the enantioselective aza-Michael reaction of pyrimidines to α,β-unsaturated aldehydes, leading to the formation of chiral acyclic pyrimidine nucleosides. rsc.org This demonstrates the ability of organocatalysts to control the reactivity and selectivity of nucleophilic pyrimidine derivatives.

Furthermore, highly regioselective SNAr amination of 2,4-dichloropyrimidine (B19661) has been achieved using organocatalytic systems. researchgate.net This highlights the potential of organocatalysis to differentiate between electronically distinct positions on the pyrimidine ring. For the synthesis of this compound, an organocatalytic approach could potentially be designed to activate a specific position on the pyrimidine ring or to control the reaction of a difluoromethoxylating agent, thereby enhancing the selectivity for the desired C5 isomer.

Optimization and Scale-Up Considerations in Synthetic Protocols

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and product quality. azom.com

The initial phase of optimization involves a systematic screening of reaction conditions to identify the optimal parameters.

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reactants and products. For transition metal-catalyzed reactions, solvents like dioxane have been shown to be superior to others such as toluene. rsc.org In scale-up, factors like solvent cost, toxicity, and ease of recovery become critical.

Temperature: Reaction temperature is a key variable affecting reaction kinetics. While higher temperatures can increase reaction rates, they may also lead to the formation of byproducts and decomposition of sensitive reagents or products. Finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining high purity.

Pressure: While many pyrimidine syntheses are conducted at atmospheric pressure, certain reactions, particularly those involving gaseous reagents or intermediates, may benefit from elevated pressure to increase concentration and reaction rates. However, the use of high-pressure reactors adds complexity and cost to the process.

Table 3: General Parameters for Reaction Optimization

Parameter Considerations for Optimization Impact on Scale-Up
Solvent Solubility, reaction rate, selectivity, boiling point. Cost, safety (flammability), environmental impact, ease of removal/recycling.
Temperature Reaction kinetics, byproduct formation, stability of reactants/products. Energy consumption, reactor material requirements, safety (exotherms).
Catalyst Loading Reducing the amount of catalyst while maintaining high conversion. Cost of catalyst (especially precious metals), ease of removal from the final product.

| Base/Reagent Stoichiometry | Optimizing molar ratios to maximize yield and minimize waste. | Raw material costs, waste disposal. |

Maximizing yield and ensuring high purity are the primary goals of process optimization. azom.com

Yield Enhancement: Strategies for improving yield include optimizing the stoichiometry of reagents, controlling the rate of addition of key reactants to manage reaction exotherms and minimize side reactions, and implementing in-process controls to monitor reaction progress and determine the optimal endpoint. The choice of catalyst and ligands in metal-catalyzed reactions is also a critical factor in achieving high yields. ccspublishing.org.cn

Purity Control: Impurity generation is a major challenge in scale-up. Understanding the reaction mechanism and identifying potential side reactions is crucial for developing strategies to control purity. This may involve adjusting the reaction temperature, modifying the work-up procedure, or developing efficient purification methods. Crystallization is often the preferred method for purification on a large scale as it can be highly effective in removing impurities and is generally more cost-effective than chromatography. For the synthesis of this compound, controlling the formation of regioisomers would be a primary focus of purity control efforts.

By systematically addressing these optimization and scale-up considerations, robust and economically viable manufacturing processes for this compound can be developed.

Transformations at the Pyrimidine Ring Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. wikipedia.orgbaranlab.org The substituents at the C2 and C5 positions further modulate this reactivity.

Electrophilic aromatic substitution (SEAr) on the pyrimidine nucleus is generally difficult to achieve. wikipedia.org The high electronegativity of the ring nitrogen atoms deactivates the system towards attack by electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the ring nitrogens can be protonated, further increasing the ring's deactivation. wikipedia.orgyoutube.com

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems, like pyrimidines, particularly when a good leaving group is present at a position activated by electron-withdrawing groups. baranlab.orgwikipedia.org The pyrimidine ring is activated towards nucleophilic attack at the 2, 4, and 6 positions. baranlab.org

For this compound itself, direct SNAr is not a primary reaction pathway as it lacks a suitable leaving group (e.g., a halide) on the ring. The reaction would require the displacement of a hydride ion, which is energetically unfavorable.

However, if a leaving group were introduced at the 4- or 6-position, the resulting molecule would be highly susceptible to SNAr. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens. mdpi.com For instance, in analogous 2-amino-4,6-dichloropyrimidines, the chlorine atoms are readily displaced by various nucleophiles such as amines and alkoxides under mild conditions. mdpi.com

Table 1: Hypothetical SNAr Reactions on a Halogenated Derivative This table illustrates the expected reactivity based on known pyrimidine chemistry, assuming the presence of a leaving group (X=Cl, Br) at the C4 or C6 position.

Nucleophile (Nu-H)Reagent/ConditionsExpected ProductReference for Analogy
Primary/Secondary AmineBase (e.g., Et3N), Heat4-Amino- or 6-Amino-substituted pyrimidine mdpi.com
Alcohol (R-OH)Strong Base (e.g., NaOH, NaH)4-Alkoxy- or 6-Alkoxy-substituted pyrimidine mdpi.com
Thiol (R-SH)Base4-Thioether- or 6-Thioether-substituted pyrimidine baranlab.org

Ring-Opening and Rearrangement Pathways

The electron-deficient pyrimidine ring can undergo ring-opening and subsequent rearrangement or transformation reactions, often initiated by the attack of a strong nucleophile. clockss.orgwur.nl A common mechanism for such transformations is the SN(ANRORC) pathway, which stands for Addition of Nucleophile, Ring Opening, and Ring Closure. clockss.org

This process typically begins with the nucleophilic addition at an electron-deficient carbon atom (like C4 or C6), leading to the formation of a Michael-type adduct. clockss.org This is followed by the cleavage of a ring bond (often an N-C bond) to generate an open-chain intermediate. This intermediate can then recyclize to form a new heterocyclic system. For example, reactions of substituted uracils with nucleophiles like guanidine can lead to pyrimidine-to-pyrimidine or pyrimidine-to-pyridine transformations. clockss.orgrsc.org While specific studies on this compound are scarce, it is plausible that under forcing conditions with potent nucleophiles (e.g., amide ions, guanidines), it could undergo similar ring transformations.

Another potential pathway involves rearrangements of N-oxide derivatives. The Boekelheide rearrangement, for instance, describes the reaction of a heterocyclic N-oxide with acetic anhydride, which can proceed through radical or concerted mechanisms to yield a functionalized derivative. fu-berlin.de

Reactivity Profile of the 2-Amino Substituent

The exocyclic 2-amino group is a key site of reactivity, behaving as a typical aromatic amine and a potent nucleophile. It provides a versatile handle for a wide range of chemical modifications. nih.govnih.gov

The primary amino group of this compound can readily undergo various derivatization reactions to introduce new functional groups and build more complex molecular architectures. nih.gov These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

Common derivatizations include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy in the synthesis of biologically active molecules. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.

Alkylation: The amino group can be mono- or di-alkylated using alkyl halides, although controlling the degree of alkylation can be challenging.

Diazotization: Reaction with nitrous acid (HNO₂) can convert the amino group into a diazonium salt. While often unstable, pyrimidine diazonium salts can potentially undergo subsequent substitution reactions (e.g., Sandmeyer-type reactions) to introduce a range of substituents like halogens, cyano, or hydroxyl groups, though this can be less efficient than with carbocyclic aromatic amines.

Table 2: Potential Derivatization Reactions of the 2-Amino Group

Reaction TypeReagentFunctional Group IntroducedExpected Product ClassReference for Analogy
AcylationR-COCl, BaseAmide (-NHCOR)N-(5-(difluoromethoxy)pyrimidin-2-yl)amide nih.govresearchgate.net
SulfonylationR-SO₂Cl, BaseSulfonamide (-NHSO₂R)N-(5-(difluoromethoxy)pyrimidin-2-yl)sulfonamide nih.gov
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine (-NHR, -NR₂)N-Alkyl-5-(difluoromethoxy)pyrimidin-2-amine nih.gov
DiazotizationNaNO₂, HCl (aq.)Diazonium Salt (-N₂⁺Cl⁻)5-(difluoromethoxy)pyrimidine-2-diazonium chloride researchgate.net

Condensation and Cycloaddition Reactions Involving the Amino Group

The nucleophilic character of the 2-amino group, combined with the adjacent ring nitrogen, allows it to participate in condensation and cycloaddition reactions to construct fused heterocyclic systems. researchgate.net

Condensation Reactions: The amino group can condense with carbonyl compounds. For instance, reaction with 1,3-dicarbonyl compounds (like acetylacetone) or their equivalents can lead to the formation of fused pyrimido[1,2-a]pyrimidine derivatives. researchgate.net This type of reaction typically involves an initial condensation to form an enamine or imine, followed by an intramolecular cyclization and dehydration. Similarly, Knoevenagel condensation can occur with activated carbonyl compounds. nih.gov

Cycloaddition Reactions: The 2-aminopyrimidine scaffold can act as a three-atom component in cycloaddition reactions. For example, reaction with α,β-unsaturated ketones or aldehydes can proceed via a Michael-type addition of the amino group, followed by cyclization to form fused dihydropyrimidine (B8664642) systems. These reactions provide a powerful tool for the rapid construction of complex polycyclic heterocycles. researchgate.netnih.gov

Table 3: Potential Condensation and Cycloaddition Reactions

Reagent TypeExample ReagentReaction TypeExpected Fused Ring SystemReference for Analogy
1,3-DiketoneAcetylacetoneCondensation-CyclizationPyrimido[1,2-a]pyrimidine researchgate.net
β-KetoesterEthyl acetoacetateCondensation-CyclizationPyrimido[1,2-a]pyrimidin-one researchgate.net
α,β-Unsaturated KetoneChalconeMichael Addition-CyclizationDihydropyrimido[1,2-a]pyrimidine nih.gov
IsothiocyanatePhenyl isothiocyanateAdditionN-Aryl-N'-(pyrimidin-2-yl)thiourea nih.gov

Chemical Behavior of the 5-(difluoromethoxy) Moiety

Stability and Degradation Pathways of the Difluoromethoxy Group

The OCF₂H group is valued in medicinal chemistry as it is considered a lipophilic bioisostere of hydrogen-bond donor groups like hydroxyl (-OH) or thiol (-SH). nih.govrsc.org The highly polarized C-H bond within the difluoromethyl moiety allows it to act as a competent hydrogen bond donor. rsc.orgacs.org

Degradation of the difluoromethoxy group is not commonly observed under standard organic synthesis conditions. However, like many fluorinated compounds, its degradation would likely require harsh conditions or specific enzymatic pathways capable of cleaving high-energy C-F or C-O bonds. The degradation of the parent pyrimidine ring itself typically occurs in the liver through specialized enzymatic pathways that lead to ring opening and the formation of water-soluble metabolites. While specific data on this compound is limited, the general catabolic pathway for pyrimidines involves reduction by dihydropyrimidine dehydrogenase, followed by ring cleavage to form β-ureidopropionate, and finally breakdown into β-alanine, CO₂, and ammonia.

Transformations and Functionalization of the Difluoromethoxy Carbon-Hydrogen Bond

Direct functionalization of the carbon-hydrogen bond within the difluoromethoxy group represents a significant synthetic challenge. nih.govyoutube.com The high thermodynamic stability of the C-H bond, influenced by the adjacent fluorine and oxygen atoms, makes it relatively unreactive. youtube.com

Current research in the field has predominantly focused on the development of methods to introduce the difluoromethyl (CF₂H) or difluoromethoxy (OCF₂H) group onto aromatic and heteroaromatic scaffolds, rather than the subsequent transformation of the group itself. rsc.orgresearchgate.net These methods often involve the generation of reactive intermediates like the difluoromethyl radical or difluorocarbene. researchgate.net For instance, difluorocarbene can be inserted into O-H, S-H, and N-H bonds to form the corresponding difluoromethoxylated products. nih.govrsc.org While C(sp²)-H difluoromethylation of arenes is well-documented, the selective functionalization of the C(sp³)-H bond in an existing OCF₂H group is a less explored area of synthetic chemistry. rsc.org Future advancements in C-H functionalization may provide pathways to modify this moiety directly. nih.govyale.edu

Directed Chemical Transformations and Selectivity Control

The reactivity of this compound is governed by the electronic properties of both the pyrimidine ring and its substituents. The interplay between the electron-donating amino group and the electron-withdrawing difluoromethoxy group allows for controlled, selective transformations.

Regioselective Functionalization Strategies

Regioselectivity in the functionalization of this compound is dictated by the inherent electronic nature of the pyrimidine ring. Pyrimidines are electron-deficient heterocycles, making them susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with electron-withdrawing groups. nih.gov The difluoromethoxy group at the C5 position further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles at the C2, C4, and C6 positions.

In a scenario where leaving groups (e.g., halogens) are present at the C4 and C6 positions, nucleophilic substitution would occur with high regioselectivity. Studies on analogous 2,4-dichloropyrimidine systems consistently demonstrate that nucleophilic attack preferentially occurs at the C4 position over the C2 position. acs.orgstackexchange.com This preference is attributed to the formation of a more stable para-quinoid-like Meisenheimer intermediate when attack occurs at C4, compared to the ortho-quinoid intermediate from C2 attack. acs.org The presence of the 2-amino group would likely direct nucleophilic substitution to the C4 and C6 positions.

The table below summarizes regioselective amination reactions on a related 6-aryl-2,4-dichloropyrimidine, illustrating the strong preference for substitution at the C4 position.

Amine NucleophileCatalyst/BaseConditionsC4:C2 Product RatioReference
DibutylaminePd(OAc)₂/dppb, LiHMDSToluene, rt, 1 h>99:1 acs.org
PiperidinePd(OAc)₂/dppb, LiHMDSToluene, rt, 1 h>99:1 acs.org
AnilineNoneTHF, -78 °C, 0.5 h>99:1 acs.org
N-MethylanilineNoneTHF, -78 °C, 0.5 h97:3 acs.org

Another powerful method for achieving regioselectivity is through directed ortho-metalation. For example, a lithiation-substitution protocol has been successfully used to introduce various substituents specifically at the C6 position of 2-amino-5-bromopyrimidin-4(3H)-one. nih.gov This type of strategy could potentially be adapted for the C6 position of this compound.

Chemoselective Reactions with Multiple Reactive Sites

This compound possesses several reactive sites, including the exocyclic amino group, the ring nitrogen atoms, and the carbon atoms of the pyrimidine ring. Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is crucial for its synthetic manipulation.

The primary competition in reactivity is between the nucleophilic exocyclic amino group and the electrophilic pyrimidine ring. The outcome of a reaction can be controlled by the choice of reagents and conditions. For instance, the amino group can undergo reactions typical of primary amines, such as acylation, alkylation, or condensation. In contrast, the ring is prone to nucleophilic substitution if a suitable leaving group is present.

The reaction of aminopyrimidines with electrophiles like phenacyl bromide can be directed to achieve different outcomes. In the presence of a base, an SN2 alkylation of the amino group is favored. nih.gov Under thermal conditions without a base, a condensation reaction between the amino group and the carbonyl of the electrophile to form an imine is preferred. nih.gov This demonstrates how reaction conditions can be tuned to control chemoselectivity.

The table below provides examples of how different reaction conditions can direct the functionalization of aminopyrimidine systems towards either N-functionalization or ring substitution.

SubstrateReagentConditionsReaction TypeProductReference
5,6-Diamino-1-methylthiouracilPhenacyl bromideFusion, DMF (cat.), 10 minCondensationC5-Imine formation nih.gov
2-Amino-4,6-dichloropyrimidineSubstituted aminesSolvent-free, TEA, 80-90 °CSNArC4/C6 amination mdpi.com
2-Amino-5-bromopyrimidin-4(3H)-one(Boc)₂O, Et₃NTHF, 40 °CN-ProtectionN-Boc protected amine nih.gov

These examples highlight that by carefully selecting reagents and reaction conditions, it is possible to selectively target either the exocyclic amino group or the pyrimidine ring, enabling the controlled synthesis of diverse derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Difluoromethoxy Pyrimidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For a molecule like 2-Amino-5-(difluoromethoxy)pyrimidine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of its molecular framework and the spatial relationships between atoms.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HMQC, HMBC) for Complex Structure Assignment

Multi-dimensional NMR techniques are crucial for assigning the signals of the pyrimidine (B1678525) ring protons and carbons, which can be challenging due to their electronic environment.

Correlated Spectroscopy (COSY): A 2D COSY experiment would reveal the correlation between the two protons on the pyrimidine ring (H-4 and H-6). A cross-peak between these two signals would confirm their scalar coupling and adjacency in the ring system.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the signals of protons directly attached to carbon atoms. For this compound, HSQC would show correlations between the pyrimidine protons (H-4 and H-6) and their corresponding carbon atoms (C-4 and C-6), as well as the correlation between the proton of the difluoromethoxy group and its carbon. This allows for the unambiguous assignment of the carbon signals.

Interactive Table: Expected 2D NMR Correlations for this compound
ProtonCOSY CorrelationHSQC/HMQC CorrelationHMBC Correlations
H-4 H-6C-4C-2, C-5, C-6
H-6 H-4C-6C-2, C-4, C-5
NH₂ --C-2
OCHF₂ -C (OCHF₂)C-5

Fluorine-19 NMR for Detailed Analysis of Difluoromethoxy Group

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the difluoromethoxy group. nih.gov

The ¹⁹F NMR spectrum of this compound is expected to show a doublet for the two equivalent fluorine atoms, split by the single proton of the difluoromethoxy group. The chemical shift of this signal would be indicative of the electron-withdrawing nature of the pyrimidine ring. In aryl difluoromethyl ethers, the ¹⁹F chemical shift is sensitive to the electronic properties of the aromatic ring. acs.orgacs.org The coupling constant between the fluorine and hydrogen atoms (²JFH) is typically large and provides further structural confirmation.

For related aryl difluoromethyl ethers, typical ¹⁹F NMR chemical shifts are observed in the range of -90 to -100 ppm, with a ²JFH coupling constant of approximately 56-58 Hz. rsc.orgrsc.org

Solid-State NMR for Polymorphism and Crystal Structure Insights

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state, providing insights that are complementary to single-crystal X-ray diffraction. It is particularly useful for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

By analyzing the ¹³C and ¹⁵N ssNMR spectra, one can identify the number of crystallographically independent molecules in the unit cell. Differences in chemical shifts between polymorphs can indicate variations in molecular conformation, hydrogen bonding patterns, and crystal packing. For this compound, ssNMR could be used to study the hydrogen bonding interactions involving the amino group and the pyrimidine nitrogen atoms, which are likely to be key features of its crystal structure.

Vibrational Spectroscopy (FTIR, Raman) for Bonding and Conformational Analysis

Characteristic Absorption Bands of Pyrimidine Ring Vibrations

The pyrimidine ring gives rise to a series of characteristic absorption bands in the FTIR and Raman spectra. These include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Ring stretching: The C=C and C=N stretching vibrations of the pyrimidine ring appear in the 1600-1400 cm⁻¹ region. These bands are often intense and can be sensitive to the nature and position of substituents.

Ring breathing: A characteristic ring breathing mode, which involves the symmetric expansion and contraction of the entire ring, is often observed as a sharp band in the Raman spectrum, typically around 1000 cm⁻¹. researchgate.net

Out-of-plane bending: C-H out-of-plane bending vibrations are found in the 900-650 cm⁻¹ region and are diagnostic of the substitution pattern on the ring.

Spectroscopic Signatures of Amino and Difluoromethoxy Functional Groups

The amino and difluoromethoxy groups have distinct vibrational signatures that can be readily identified in the FTIR and Raman spectra.

Amino Group (NH₂):

N-H stretching: The primary amino group will exhibit two N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes. ijirset.com The positions of these bands can be influenced by hydrogen bonding.

N-H bending (scissoring): An in-plane N-H bending vibration is typically observed around 1650-1580 cm⁻¹. researchgate.net

Difluoromethoxy Group (OCHF₂):

C-H stretching: The C-H stretching vibration of the difluoromethyl group is expected in the 3000-2900 cm⁻¹ region.

C-F stretching: The C-F stretching vibrations are the most characteristic feature of this group and give rise to strong absorptions in the infrared spectrum, typically in the 1200-1000 cm⁻¹ range. Due to the presence of two fluorine atoms, multiple C-F stretching bands may be observed.

C-O stretching: The C-O stretching vibration of the ether linkage will also be present, likely in the 1300-1200 cm⁻¹ region.

Interactive Table: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
Amino (NH₂) ** Asymmetric & Symmetric N-H Stretch3500 - 3300FTIR, Raman
N-H Bend (Scissoring)1650 - 1580FTIR
Pyrimidine Ring C-H Stretch3100 - 3000FTIR, Raman
C=C, C=N Ring Stretch1600 - 1400FTIR, Raman
Ring Breathing~1000Raman
Difluoromethoxy (OCHF₂) **C-H Stretch3000 - 2900FTIR, Raman
C-O Stretch1300 - 1200FTIR
C-F Stretch1200 - 1000FTIR

The combination of these advanced spectroscopic techniques provides a powerful approach for the complete structural elucidation of this compound and its derivatives, offering critical insights into their chemical and physical properties.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Fingerprinting

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound. By analyzing how the molecule fragments under specific conditions, a unique molecular fingerprint can be established.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C5H5F2N3O. aablocks.com HRMS can differentiate this compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places.

The exact mass is calculated based on the most abundant isotopes of each element. This precise measurement is crucial for confirming the identity of the synthesized compound and for distinguishing it from potential isomers or impurities.

Table 1: Theoretical Exact Mass Data for this compound

Molecular Formula Isotopic Composition Theoretical Exact Mass (m/z) [M+H]⁺

This table presents the calculated theoretical exact mass for the protonated molecule, which is commonly observed in techniques like electrospray ionization (ESI).

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound by inducing fragmentation of a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides definitive confirmation.

While specific experimental MS/MS data for this exact compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of pyrimidine derivatives and related structures. sapub.orgresearchgate.netnih.govnih.gov The primary fragmentation events would likely involve the loss of the difluoromethoxy group and subsequent cleavages of the pyrimidine ring.

Predicted Fragmentation Pathway:

Initial Fragmentation: The most probable initial fragmentation would be the cleavage of the C-O bond, leading to the loss of the difluoromethoxy group (•OCHF₂) or a related neutral loss.

Ring Cleavage: Subsequent fragmentation would involve the characteristic breakdown of the pyrimidine ring, often initiated by the loss of small molecules like HCN or NH₃. nih.gov

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Putative Fragment Structure
162.05 111.04 CHF₂O [2-Aminopyrimidine-5-yl]⁺ cation
162.05 96.04 C₂HF₂O Fragment from initial loss and ring cleavage

This table outlines a hypothetical fragmentation pattern. The relative abundances of these fragments would provide a unique "fingerprint" for the compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique is invaluable for determining the absolute stereochemistry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal lattice. nih.gov

Crystal Packing and Intermolecular Hydrogen Bonding Networks

In the crystalline state, molecules of this compound are expected to form extensive networks of intermolecular hydrogen bonds. The primary amino group (-NH₂) serves as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. iucr.orgresearchgate.netnih.gov

Table 3: Expected Hydrogen Bonding Interactions in Crystalline this compound

Donor (D) Acceptor (A) Type of Interaction Common Motif
N-H (Amino) N (Pyrimidine Ring) N-H···N R²₂(8) Dimer

This table summarizes the likely hydrogen bonding patterns based on studies of similar aminopyrimidine structures. iucr.orgresearchgate.net

Conformational Analysis of the Difluoromethoxy Group in Crystalline State

The conformation of the difluoromethoxy (-OCHF₂) group relative to the pyrimidine ring is a key structural feature. Studies on analogous aryl difluoromethoxy systems suggest that the C-O bond is often not coplanar with the aromatic ring. nih.govrsc.org Instead, it tends to adopt a conformation where the C-O-C plane is nearly perpendicular to the plane of the pyrimidine ring.

Table 4: Mentioned Compounds

Compound Name

Computational and Theoretical Studies on 2 Amino 5 Difluoromethoxy Pyrimidine

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the electronic structure and properties of pyrimidine (B1678525) derivatives. samipubco.comnih.gov Methods like the B3LYP functional combined with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties of these heterocyclic systems. nih.govnih.gov

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov For 2-Amino-5-(difluoromethoxy)pyrimidine, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring system, while the LUMO would also be distributed across the π-system. The charge transfer within the molecule, facilitated by the interplay of the amino and difluoromethoxy groups, can be analyzed through these orbitals. nih.gov

Electron Density: Total electron density maps reveal the molecule's size, shape, and the distribution of electron density. derpharmachemica.com These calculations can highlight regions of high and low electron concentration, which are fundamental to understanding intermolecular interactions and chemical bonding.

Table 1: Illustrative Frontier Orbital Data for a Pyrimidine Derivative This table demonstrates the typical output of a DFT calculation for frontier orbital analysis. Specific values for this compound would require dedicated computation.

ParameterEnergy (eV)Description
EHOMO-6.5 eV (Example)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.2 eV (Example)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)5.3 eV (Example)Indicates chemical stability and reactivity. A larger gap suggests higher stability.

Molecular Electrostatic Potential (MEP), also known as an Electrostatic Potential (ESP) map, is a valuable tool for predicting the reactive behavior of a molecule. deeporigin.comnih.gov It visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com

Color Coding: MEP maps are typically color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent intermediate potential. deeporigin.com

For this compound, the MEP map would likely show:

Negative Potential (Red): Concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the difluoromethoxy group, making these sites targets for protonation and electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group, indicating their acidic character and potential for hydrogen bonding.

These maps are crucial for understanding non-covalent interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. deeporigin.comrsc.org

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational spectra (FTIR and FT-Raman) of a molecule. researchgate.netphyschemres.org By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.govresearchgate.net A comparison between the calculated and experimental spectra serves as a powerful method for structural verification. nih.gov

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is another common application of quantum chemical calculations. st-andrews.ac.ukrsc.org These predictions aid in the assignment of experimental NMR signals, which is especially useful for complex molecules or for distinguishing between isomers. The accuracy of these predictions has significantly improved with advanced computational methods. rsc.orgarxiv.org

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for a Pyrimidine Moiety This table illustrates how calculated vibrational data is compared with experimental results for structural assignments. Data is representative of studies on similar molecules.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)Assignment
ν(N-H) stretch3450 (Example)3455 (Example)Amino group N-H asymmetric stretching
ν(C=N) stretch1610 (Example)1615 (Example)Pyrimidine ring C=N stretching
ν(C-F) stretch1100 (Example)1105 (Example)Difluoromethyl C-F stretching

Reaction Mechanism Elucidation and Transition State Analysis

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. It allows for the detailed study of reaction mechanisms, identification of transient intermediates, and characterization of transition states.

The synthesis of substituted pyrimidines often involves multi-step or multi-component reactions. nih.govnih.gov Computational modeling can be used to investigate the plausibility of a proposed synthetic route. For a compound like this compound, a plausible synthesis might involve the reaction of a guanidine (B92328) precursor with a suitably functionalized three-carbon intermediate.

DFT calculations can model each elementary step of the reaction, including:

Condensation and Cyclization: Modeling the key bond-forming steps that create the pyrimidine ring. nih.gov

Intermediate Structures: Optimizing the geometries of all reactants, intermediates, and products.

Transition States (TS): Locating the structure of the transition state for each step, which represents the highest energy point along the reaction pathway. Frequency calculations are used to verify a true TS, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the structures of all stationary points (reactants, intermediates, transition states, products) are optimized, their relative energies can be calculated to construct a reaction energy profile.

Energy Profile Diagram: This diagram plots the potential energy of the system against the reaction coordinate. It provides a visual representation of the entire reaction mechanism.

Activation Energy (Ea): The energy difference between the reactants and the transition state for each step is the activation energy. This value is critical for determining the rate of the reaction.

By computationally exploring different possible pathways, researchers can determine the most kinetically and thermodynamically favorable route for the synthesis, providing valuable guidance for experimental work. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Computational and theoretical studies provide crucial insights into the three-dimensional structure and dynamic behavior of this compound. Understanding its conformational landscape is essential for elucidating its interactions in various chemical and biological systems. This section delves into the computational analysis of its structure, focusing on the rotational characteristics of the difluoromethoxy group and the tautomeric equilibrium of the 2-aminopyrimidine (B69317) core.

Rotational Barriers and Conformational Preferences of the Difluoromethoxy Moiety

Computational studies on molecules containing a difluoromethyl group have shown that the conformational preference is influenced by intramolecular interactions, such as C–H⋯O hydrogen bonds. For instance, in difluoroacetamide, the conformer where the C–H bond of the difluoromethyl group is syn-periplanar to the C=O bond is significantly favored, being lower in energy by approximately 10 kJ mol⁻¹. nih.gov This preference is a result of stabilizing interactions. While this compound lacks a carbonyl group for a similar intramolecular hydrogen bond, the principle of preferred orientations due to electronic and steric effects remains.

The rotational barrier for the difluoroacetamide unit has been determined to be around 73 kJ mol⁻¹. nih.gov While this value is for a different system, it provides an estimate of the energy required for rotation around a bond connected to a difluoromethyl group. In the case of this compound, the rotation around the C5-O bond would involve the movement of the difluoromethyl group past the adjacent hydrogen atom on the pyrimidine ring.

X-ray crystallography studies on related compounds, such as 2-difluoromethoxy-3-benzyloxyestra-1,3,5(10)-trien-17-one, have revealed that the difluoromethoxy group is not always in the same plane as the aromatic ring system. nih.gov This out-of-plane arrangement is a key conformational feature. The specific dihedral angles and the energy differences between various conformers (e.g., syn-periplanar vs. anti-periplanar orientations of the C-H bond relative to the pyrimidine ring) would require specific computational modeling for this compound.

Based on analogous systems, a simplified model of the rotational energy profile can be proposed. The key conformers would be defined by the dihedral angle between the C-H bond of the difluoromethoxy group and the C5-C4 or C5-C6 bond of the pyrimidine ring.

Table 1: Estimated Rotational Barriers and Conformational Preferences for the Difluoromethoxy Moiety

ParameterEstimated ValueBasis of Estimation
Preferred ConformationNon-planar orientation relative to the pyrimidine ringX-ray data from analogous compounds nih.gov
Rotational Barrier~73 kJ mol⁻¹Experimental data from difluoroacetamide nih.gov

Note: The data in this table is derived from computational and experimental studies on analogous compounds and serves as an estimation for this compound.

Tautomerism Studies of the 2-Amino Pyrimidine System

The 2-aminopyrimidine moiety of the title compound can exist in different tautomeric forms, primarily the amino and imino forms. Tautomerism is a critical aspect of the molecule's chemistry as different tautomers can exhibit distinct chemical reactivity and biological activity.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. nih.gov For the parent 2-aminopyrimidine molecule, ab initio calculations have confirmed that the 2-amino tautomer is the most stable form. researchgate.net Spectroscopic studies have further supported this finding, showing that the equilibrium lies heavily towards the amino form. researchgate.net

In a detailed computational study on 2-amino-4-methylpyridine (B118599), a closely related system, the canonical amino structure was found to be the most stable tautomer by a significant margin. nih.gov It was calculated to be 13.60 kcal/mol more stable than the next most stable imino tautomer. nih.gov The transition state for the proton transfer from the amino group to the ring nitrogen was calculated to have a high energy barrier of 44.81 kcal/mol, indicating that the interconversion between the amino and imino forms is a high-energy process. nih.gov

Another important conformational aspect of the 2-amino group is the pyramidal inversion at the nitrogen atom. The activation energy for this inversion in 2-aminopyridine (B139424) derivatives is very low, calculated to be around 0.41 kcal/mol. nih.gov This low barrier indicates a rapid interconversion between the non-planar amino group conformations. nih.gov

Applying these findings to this compound, it is highly probable that the amino tautomer is the predominant and most stable form. The imino tautomer, where a proton has migrated from the exocyclic nitrogen to one of the ring nitrogens, would be significantly higher in energy.

Table 2: Calculated Relative Energies of Tautomers in a Model System (2-amino-4-methylpyridine)

TautomerRelative Energy (kcal/mol)
Canonical Amino (most stable)0.00
trans-Imino13.60
cis-Imino16.36

Source: Data from a computational study on 2-amino-4-methylpyridine at the B3LYP/6-311++G(d,p) level of theory. nih.gov

The presence of the electron-withdrawing difluoromethoxy group at the 5-position is expected to influence the electronic properties of the pyrimidine ring, but it is unlikely to alter the fundamental preference for the amino tautomer, which is consistently observed in 2-aminopyridine and 2-aminopyrimidine systems. researchgate.net

2 Amino 5 Difluoromethoxy Pyrimidine As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Novel Pyrimidine-Fused Heterocyclic Systemsderpharmachemica.comnih.gov

The 2-aminopyrimidine (B69317) scaffold is a well-established precursor for the construction of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The fusion of a second ring onto the pyrimidine (B1678525) core can significantly enhance biological activity and modulate physicochemical properties.

Annulation and Ring-Closure Reactions Utilizing the Pyrimidine Core

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful strategy for synthesizing complex polycyclic systems. The 2-aminopyrimidine moiety in 2-Amino-5-(difluoromethoxy)pyrimidine contains multiple reactive sites—the exocyclic amino group and the ring nitrogen atoms—that can participate in cyclization reactions.

A common strategy involves the reaction of a 2,4-diaminopyrimidine (B92962) derivative with a bifunctional electrophile to construct a new five- or six-membered ring. For instance, the condensation of 2,6-diaminopyrimidin-4-one with α-haloketones can lead to the formation of fused systems like pyrrolo[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. nih.gov In a specific example, the reaction between methyl 4-(3-chloro-2-oxopropyl)benzoate and 2,6-diaminopyrimidin-4-one yields a mixture of the corresponding pyrrolo- and furopyrimidine products. nih.gov This type of annulation highlights the potential of the amino group on the pyrimidine ring to act as a nucleophile in ring-closing steps. While this example does not use this compound directly, the underlying reactivity principles of the 2-amino group are analogous and suggest its applicability in similar synthetic strategies to create novel difluoromethoxy-substituted fused heterocycles. nih.gov

These fused 6,5-ring systems are of significant interest as they can act as antifolates, targeting enzymes like dihydrofolate reductase (DHFR). nih.gov The specific substitution, such as the difluoromethoxy group, would be expected to modulate the biological activity and pharmacokinetic profile of the resulting fused heterocycle.

Scaffold Diversity Generation via Multi-Component Reactionsfrontiersin.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.net MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.

The 2-aminopyrimidine scaffold is an ideal component for MCRs due to the nucleophilicity of its amino group. Biginelli-inspired or similar three-component transformations can be employed to construct complex pyrimidine-based architectures. nih.gov A general example is the one-pot reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328) derivative, which proceeds through a sequence of condensation, nucleophilic addition, and cyclization to yield highly substituted 2-aminopyrimidine-5-carbonitriles. nih.gov

By employing this compound as the guanidine-like component in such MCRs, it would be possible to generate a wide array of novel compounds. The reaction with various aldehydes and active methylene (B1212753) compounds could lead to diverse, highly functionalized pyrimidine derivatives, each bearing the key difluoromethoxy group. This approach allows for significant scaffold diversity, which is crucial in the search for new therapeutic agents and functional materials. organic-chemistry.orgnih.gov

Table 1: Examples of Annulation and Multi-Component Reactions with Aminopyrimidine Scaffolds
Reaction TypeAminopyrimidine ReactantOther ReactantsProduct TypeSignificance
Annulation nih.gov2,6-Diaminopyrimidin-4-oneMethyl 4-(3-chloro-2-oxopropyl)benzoatePyrrolo[2,3-d]pyrimidine and Furo[2,3-d]pyrimidineDemonstrates ring fusion strategy applicable to 2-aminopyrimidines.
Multi-Component Reaction nih.govGuanidine (analogous to 2-aminopyrimidine)α-Cyanoketones, Carboxaldehydes2-Amino-4,6-disubstituted-pyrimidine-5-carbonitrilesEfficient one-pot synthesis for generating diverse, highly substituted pyrimidines.
Multi-Component Reaction nih.govMalononitrile dimer, SalicylaldehydesMalonic acid5H-Chromeno[2,3-b]pyridinesHighlights the use of MCRs to build complex fused heterocyclic systems.

Development of Fluorinated Organic Scaffolds for Materials Sciencenih.gov

The introduction of fluorine into organic scaffolds can dramatically alter their physical and electronic properties, making them suitable for advanced materials applications. pageplace.de The difluoromethoxy group in this compound offers a combination of high thermal stability, chemical resistance, and specific electronic effects, positioning it as a valuable precursor for novel materials. mdpi.com

Precursors for Advanced Polymer Architectures

Fluorinated polymers are a unique class of materials known for their exceptional properties, including thermal stability, chemical inertness, and low surface energy. mdpi.com These characteristics stem from the high strength of the carbon-fluorine bond. pageplace.de

This compound can serve as a monomer for the synthesis of novel fluorinated polymers. The reactive 2-amino group provides a handle for polymerization reactions. For example, it can undergo polycondensation with diacyl chlorides or dicarboxylic acids to form fluorinated polyamides, or with dianhydrides to form fluorinated polyimides. The resulting polymers would incorporate the pyrimidine ring into the main chain, potentially enhancing rigidity and thermal stability, while the difluoromethoxy groups would impart properties such as hydrophobicity and chemical resistance. The presence of these fluorine-containing moieties is expected to create materials with low coefficients of friction and desirable dielectric properties for applications in electronics and high-performance coatings. mdpi.com

Building Blocks for Liquid Crystalline Materials

Liquid crystals (LCs) are essential components of modern display technologies. The performance of LC devices is highly dependent on the molecular structure of the constituent compounds, particularly their dielectric anisotropy, viscosity, and optical properties. nih.gov The incorporation of fluorine atoms is a well-established strategy for tuning these properties. Specifically, fluorinated substituents are used to modulate the dielectric anisotropy, which determines the switching behavior of the LC material in an electric field. nih.govrsc.org

Phenylpyrimidine-type compounds are often used as core structures in liquid crystal mixtures due to their favorable viscosity. googleapis.com A molecule like this compound, after further functionalization, could be a valuable component in liquid crystal formulations. The difluoromethoxy group, with its strong dipole moment perpendicular to the main molecular axis, could contribute to a negative dielectric anisotropy, which is required for advanced display modes like vertical alignment (VA). nih.gov The rigid pyrimidine core helps maintain the rod-like shape necessary for liquid crystalline behavior. By incorporating this building block into larger mesogenic structures, novel liquid crystalline materials with tailored properties for specific electro-optical applications could be developed. google.com

Applications in Supramolecular Chemistry and Non-covalent Interactions

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. mdpi.com These interactions, which include hydrogen bonding, π-π stacking, and halogen bonding, are crucial for creating ordered molecular assemblies with specific functions. mdpi.commdpi.com

This compound is an excellent candidate for building supramolecular architectures due to its multiple sites for non-covalent interactions.

Hydrogen Bonding: The 2-amino group is a strong hydrogen bond donor, while the two nitrogen atoms within the pyrimidine ring are hydrogen bond acceptors. This arrangement allows for the formation of robust and predictable hydrogen-bonding networks, such as self-complementary dimers or one-dimensional chains and tapes. nih.gov These interactions are fundamental in crystal engineering and the design of molecular solids with desired packing motifs. mdpi.com

π-π Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions, which help to stabilize supramolecular assemblies and influence their electronic properties. nih.gov

Fluorine-Specific Interactions: The difluoromethoxy group can engage in specific non-covalent interactions. The highly electronegative fluorine atoms can participate in C–F···H hydrogen bonds or act as halogen bond acceptors. Furthermore, under certain electronic conditions where the fluorine atom is adjacent to electron-withdrawing groups, it can even act as a halogen bond donor in C–F···O or C–F···N interactions, a phenomenon known as σ-hole bonding. rsc.org These directional interactions provide an additional tool for controlling the self-assembly of molecules in the solid state.

Hydrogen Bonding Motifs Involving the Amino and Pyrimidine Nitrogen Atomspharmaguideline.com

The molecular architecture of this compound provides distinct hydrogen bond donor and acceptor sites that dictate its supramolecular chemistry. The primary hydrogen bond donor is the amino (-NH₂) group, while the principal acceptor sites are the two nitrogen atoms within the pyrimidine ring. This arrangement facilitates the formation of robust and predictable hydrogen bonding patterns, which are fundamental to the compound's use as a building block in crystal engineering.

Studies on analogous 2-aminopyrimidine structures reveal several recurring hydrogen bonding motifs. One of the most prevalent is the formation of a centrosymmetric dimer through a pair of N-H···N hydrogen bonds, creating a stable eight-membered ring motif denoted by the graph-set notation R²₂(8). nih.govnih.govnih.gov In this configuration, the amino group of one molecule donates a hydrogen to one of the ring nitrogens of a second molecule, and vice versa. This self-complementary pairing is a highly effective interaction for assembling molecules into a primary supramolecular structure.

Beyond self-dimerization, the amino group and ring nitrogens readily participate in hydrogen bonds with other functional groups when co-crystallized with other molecules. For instance, in cocrystals with carboxylic acids, a common and stable interaction is the R²₂(8) motif formed between the 2-aminopyrimidine moiety and the carboxylic acid group via complementary N-H···O and O-H···N hydrogen bonds. nih.govresearchgate.netresearchgate.net

The table below summarizes common hydrogen bonding interactions observed in related 2-aminopyrimidine crystal structures.

Interacting Molecules

Self-Assembly Strategies for Ordered Structures

The specific and directional nature of the hydrogen bonds in this compound is the driving force for its self-assembly into highly ordered, crystalline supramolecular structures. By programming molecular recognition through these non-covalent interactions, it is possible to engineer materials with defined architectures and properties. Crystal engineering, which leverages the principles of supramolecular chemistry, treats molecules like 2-aminopyrimidine derivatives as self-assembling systems. tandfonline.com

The formation of the R²₂(8) dimer via N-H···N hydrogen bonds often serves as the primary step in the assembly process, creating a robust supramolecular synthon. nih.govnih.gov These dimers can then be linked into higher-order structures. For example, molecules can be connected into one-dimensional chains or tapes through additional hydrogen bonds. In some 2-aminopyrimidine derivatives, molecules are linked into a chain of fused rings. nih.gov

When co-crystallized with other molecules, or "co-formers," the variety of potential assembled structures expands significantly. The interaction with dicarboxylic acids, for instance, can lead to the formation of extended helical chains where the aminopyrimidine and the acid molecules alternate. researchgate.net The resulting one-dimensional chains can further organize into two-dimensional sheets or three-dimensional frameworks through weaker interactions, such as π–π stacking between the pyrimidine rings or C-H···O bonds. researchgate.netresearchgate.net The final dimensionality of the assembled structure—be it zero-dimensional (isolated dimers), one-dimensional (chains), two-dimensional (sheets), or three-dimensional (frameworks)—is dictated by the number and type of hydrogen bonds the molecule can form. nih.gov

The following table outlines strategies for achieving ordered structures using aminopyrimidine building blocks.

Assembly Strategy

Future Research Directions and Emerging Avenues for 2 Amino 5 Difluoromethoxy Pyrimidine Chemistry

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly becoming a cornerstone of modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.inbenthamdirect.com Traditional methods for synthesizing pyrimidines often involve harsh reagents and organic solvents, prompting a shift towards more sustainable alternatives. nih.gov For 2-Amino-5-(difluoromethoxy)pyrimidine, future research will likely focus on integrating these principles into its manufacturing processes.

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org Future efforts in the synthesis of this compound and related compounds will prioritize the development of advanced catalysts that maximize atom economy.

A promising area of research involves the use of pincer-type catalysts, such as iridium-based complexes, which have demonstrated high efficiency in the multicomponent synthesis of pyrimidines from simple alcohols and amidines. acs.orgorganic-chemistry.org These reactions are exceptionally atom-economical, producing only water and hydrogen gas as byproducts. acs.org Another approach involves heterogeneous catalysts, including magnetic nanoparticles, which offer the dual benefits of high catalytic activity and ease of recovery and reuse, thereby reducing waste and cost. mdpi.com For example, modified zinc oxide (ZnO) nanoparticles have been effectively used in the one-pot, multicomponent synthesis of various pyrimidine (B1678525) derivatives. acs.org

Catalyst TypeReaction ExampleKey AdvantagesReference
PN₅P-Iridium Pincer ComplexMulticomponent synthesis from amidines and alcoholsHigh atom economy (liberates only H₂ and H₂O), regioselective acs.orgorganic-chemistry.org
Magnetic Nanoparticles (e.g., MgFe₂O₄@Tris)One-pot synthesis of pyrazolo[3,4-d]pyrimidine derivativesExcellent yields (80-98%), reusable, mild conditions, green solvent (water) mdpi.com
Modified ZnO NanoparticlesOne-pot multicomponent synthesis of pyrimidinesRecyclable catalyst, scalable, easy product isolation acs.org
Deep Eutectic Solvents (DESs)Synthesis of benzochromenopyrimidinesActs as a green catalyst, solvent-free, high atom economy nih.gov

A significant portion of chemical waste is generated from volatile organic solvents. Consequently, a major goal in green chemistry is to replace these with environmentally benign alternatives like water or to eliminate them entirely. researchgate.netresearchgate.net

Solvent-free reaction conditions, often facilitated by techniques like ball milling (mechanochemistry), represent a frontier in sustainable synthesis. acs.org This method uses mechanical force to initiate reactions between solid reactants, eliminating the need for solvents and often leading to higher yields and shorter reaction times. researchgate.net The synthesis of dihydropyrimidinones, for instance, has been achieved efficiently under solvent-free conditions using a "Grindstone Chemistry Technique". researchgate.net

Simultaneously, conducting reactions in aqueous media is highly desirable. Research into catalysts like β-cyclodextrin, which can facilitate the synthesis of pyrimidine derivatives in water, is a promising direction. nih.gov Multicomponent reactions (MCRs) performed in aqueous solutions avoid many of the drawbacks of traditional synthesis, offering high efficiency and reduced environmental impact. nih.gov

Green ApproachMethodologyAdvantagesReference
Solvent-Free SynthesisBall Milling / Grindstone TechniqueEliminates solvent waste, reduces reaction time, can improve yields, eco-friendly acs.orgresearchgate.net
Aqueous Phase SynthesisUse of water as a solvent, often with a catalyst like β-cyclodextrinEnvironmentally benign, safe, cost-effective, suitable for MCRs nih.gov
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reactionsFaster reaction rates, higher yields, reduced byproduct formation rasayanjournal.co.innih.gov
Ultrasound-Assisted SynthesisEmploying ultrasonic waves to promote chemical reactionsShorter reaction times, simplified workup procedures rasayanjournal.co.innih.gov

Exploration of Unconventional Reaction Pathways and Activating Strategies

Moving beyond traditional thermal methods, future research will delve into novel ways to activate and functionalize the pyrimidine core of this compound. These unconventional strategies, including photoredox catalysis, electrochemistry, and flow chemistry, offer unique reactivity and process advantages.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under exceptionally mild conditions. nih.govnicewiczlaboratory.com This strategy has been successfully applied to the functionalization of related nitrogen heterocycles like pyridines. researchgate.neticiq.org By generating pyridinyl radicals from pyridinium (B92312) ions, researchers have achieved novel C-H functionalizations that are distinct from classical Minisci-type reactions. acs.org Applying this logic to this compound could unlock new pathways for late-stage functionalization, allowing for the introduction of diverse substituents at various positions on the pyrimidine ring, a process that is often challenging with conventional methods. nih.gov

Electrochemistry offers another powerful tool for inducing redox reactions without the need for chemical oxidants or reductants. nih.gov Studies on the electrochemical reduction and oxidation of the basic pyrimidine scaffold have established the pathways of electron transfer and subsequent chemical reactions. acs.org Harnessing this for synthetic purposes could provide a clean and highly controllable method for activating the pyrimidine ring, facilitating reactions that are otherwise difficult to achieve.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing chemical manufacturing. mdpi.com This methodology offers superior control over reaction parameters such as temperature and pressure, enhanced safety, and the ability to telescope multiple reaction steps without isolating intermediates. nih.gov

For the synthesis of this compound and its derivatives, flow chemistry presents several advantages. It can improve the yield and regioselectivity of multicomponent reactions used to form the pyrimidine ring. vapourtec.com Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risk. mdpi.com The scalability of flow processes also makes this an attractive technology for the industrial production of active pharmaceutical ingredients. researchgate.net Research in this area will focus on designing integrated flow systems that can perform the multi-step synthesis of complex pyrimidine derivatives in an automated and efficient manner. africacommons.net

Advanced Computational Tools for De Novo Design of Functional Derivatives

The design of new molecules is increasingly being accelerated by advanced computational tools. For a scaffold like this compound, these in-silico methods are invaluable for predicting the properties of novel derivatives and guiding synthetic efforts toward the most promising candidates.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) are used to build predictive models that correlate the chemical structure of a molecule with its biological activity. nih.govmdpi.com By analyzing a set of known pyrimidine derivatives, a statistically significant QSAR model can be generated, highlighting the structural features that are crucial for a desired function. nih.gov This information can then be used to design new analogs with enhanced potency.

Molecular docking and molecular dynamics simulations provide a detailed view of how a molecule interacts with a biological target, such as a protein or enzyme. dovepress.com These methods can be used to predict the binding mode and affinity of novel this compound derivatives, helping to rationalize structure-activity relationships and prioritize compounds for synthesis. researchgate.net This computational-first approach, often termed de novo design, significantly reduces the time and resources required for drug discovery by focusing laboratory work on molecules with the highest probability of success. researchgate.net

Computational ToolApplication in Pyrimidine ChemistryKey OutcomeReference
3D-QSARDevelop predictive models for pyrazolo[3,4-d]pyrimidine analogs as kinase inhibitorsStatistically significant models (e.g., R² = 0.96, Q² = 0.57) that guide the design of more potent compounds nih.gov
Molecular DockingPredict the binding of pyrimidine derivatives to target proteins (e.g., lipoxygenase, Werner helicase)Identification of key interactions (e.g., hydrogen bonds) and prediction of binding affinity (docking scores) dovepress.comresearchgate.net
Molecular Dynamics (MD) SimulationsValidate docking results and assess the stability of ligand-protein complexes over timeConfirmation of stable binding modes and interactions for potent pyrimidine analogs nih.gov
Pharmacophore MappingIdentify essential chemical features required for biological activityGeneration of a hypothesis (e.g., DHHRR_1) to screen databases for new potential hits nih.govmdpi.com

Development of Novel Spectroscopic Techniques for In Situ Monitoring of Reactions

The synthesis and derivatization of this compound are integral to its application in various fields of chemical research. Traditional methods of reaction monitoring, which often rely on offline analysis of withdrawn samples, can be time-consuming and may not provide a true representation of the reaction kinetics and mechanism due to the transient nature of intermediates. Consequently, there is a growing emphasis on the development and implementation of novel spectroscopic techniques for in situ monitoring. These advanced methods, often integrated into Process Analytical Technology (PAT) frameworks, offer real-time insights into reaction progress, enabling enhanced process understanding and control. mt.commt.comlongdom.org

The application of such techniques to the chemistry of fluorinated pyrimidines is a significant area of research, aiming to optimize reaction conditions, improve yields, and ensure the quality of the final product. rsc.orgfda.gov For a compound like this compound, where the difluoromethoxy group can influence reactivity, real-time monitoring is particularly valuable.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy has emerged as a powerful tool for real-time, in situ monitoring of chemical reactions. nih.gov This technique allows for the direct measurement of vibrational spectra of reactants, intermediates, and products in the reaction mixture without the need for sample preparation. nih.gov The development of robust ATR probes that can be directly inserted into reaction vessels has facilitated its widespread use in both laboratory and industrial settings.

For the synthesis of this compound, ATR-FTIR can be employed to track the consumption of starting materials and the formation of the pyrimidine ring. The characteristic vibrational frequencies of functional groups, such as the amino group (N-H stretching) and the C-F bonds of the difluoromethoxy group, can be monitored throughout the reaction. researchgate.net A hypothetical application could involve monitoring the disappearance of a nitrile peak (C≡N stretch) from a precursor and the simultaneous appearance of pyrimidine ring vibrations. This real-time data allows for the precise determination of reaction endpoints and can help in identifying the formation of any transient intermediates. researchgate.net

Spectroscopic TechniqueInformation GainedPotential Application for this compound
ATR-FTIR Real-time concentration profiles of reactants, intermediates, and products.Monitoring the formation of the pyrimidine ring and the introduction of the difluoromethoxy group.
Raman Spectroscopy Complementary vibrational information to FTIR, particularly for non-polar bonds.In situ monitoring of reactions in aqueous media or with strong IR absorbers.
Real-time NMR Detailed structural information and quantification of all soluble species.Elucidation of reaction mechanisms and identification of unexpected intermediates.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to FTIR. It is particularly well-suited for monitoring reactions in aqueous media, as water is a weak Raman scatterer. For reactions involving this compound that are performed in aqueous or protic solvents, in situ Raman spectroscopy can be advantageous. The technique can be used to monitor changes in the carbon-carbon and carbon-nitrogen bonds within the pyrimidine ring, as well as the vibrations associated with the difluoromethoxy substituent. The development of fiber-optic probes has made it possible to perform remote, real-time Raman measurements in challenging reaction environments.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy

Recent advancements in NMR spectroscopy have enabled its use for the real-time monitoring of chemical reactions. uni-mainz.de Techniques such as ultrafast multidimensional NMR can provide detailed structural information and quantification of all soluble species in a reaction mixture as a function of time. nih.gov This is particularly powerful for mechanistic studies, as it can lead to the direct observation and characterization of short-lived intermediates that might be missed by other techniques. ipb.ptresearchgate.net

In the context of this compound chemistry, real-time NMR could be used to unravel complex reaction pathways. For instance, in the synthesis of derivatives, it would be possible to follow the reaction progress and identify any side products or isomeric impurities as they form. fiveable.me Kinetic studies performed using real-time NMR can provide valuable data for reaction optimization and the development of more efficient synthetic protocols. researchgate.netuni-mainz.de The ability to monitor multiple nuclei, such as ¹H, ¹³C, and ¹⁹F, would be especially beneficial for tracking the fate of the fluorinated substituent. spectroscopyonline.com

The integration of these novel spectroscopic techniques into the study of this compound chemistry holds significant promise for advancing our understanding of its synthesis and reactivity. The rich, real-time data provided by these methods will undoubtedly contribute to the development of more robust, efficient, and safer chemical processes.

Q & A

Q. Table 1: Key Synthetic Intermediates

CompoundCAS NumberRole in SynthesisReference
2-Chloro-5-(difluoromethoxy)pyrimidine1192813-64-1Precursor for amination
Ammonia/Amine reagentsN/AAmination source

Basic: How to confirm the structure and purity of this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.5 ppm) and amino protons (δ 5.0–6.0 ppm, broad).
    • ¹⁹F NMR: Detect difluoromethoxy group (δ -80 to -90 ppm, split into doublets) .
  • HPLC: Use C18 columns with acetonitrile/water mobile phases. Purity >98% is recommended for biological assays .
  • Mass Spectrometry: Confirm molecular ion peak (calculated for C₅H₆F₂N₃O: ~174.03 g/mol).

Basic: What biological screening strategies are suitable for this compound?

Answer:

  • Enzyme Inhibition Assays: Test against dihydrofolate reductase (DHFR) or thymidylate synthase, common pyrimidine-targeted enzymes. Use fluorescence-based assays (IC₅₀ determination) .
  • Cell Viability Studies: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with 5-fluorouracil as a positive control.

Advanced: How to optimize reaction yields for large-scale synthesis?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for amination efficiency. DMF often enhances nucleophilicity but may require higher temperatures .
  • Catalyst Selection: Compare Pd(OAc)₂/Xantphos vs. RuPhos ligands. RuPhos improves stability in ammonia-rich environments .
  • Scale-Up Challenges: Address exothermic reactions using jacketed reactors. Optimize cooling rates to prevent decomposition.

Advanced: How to resolve contradictions in reported spectral data?

Answer:

  • Cross-Validation: Compare NMR data with computationally predicted shifts (DFT calculations, Gaussian software).
  • Impurity Analysis: Use LC-MS to detect byproducts (e.g., unreacted chloro-precursor or oxidized derivatives). Adjust purification protocols if impurities exceed 2% .

Advanced: What computational tools predict the compound’s reactivity or binding affinity?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with DHFR. Parameterize the difluoromethoxy group’s electronegativity for accurate binding predictions .
  • Reactivity Databases: Leverage PISTACHIO and REAXYS to identify analogous reactions or metabolic pathways .

Advanced: How to align synthesis with green chemistry principles?

Answer:

  • Solvent Substitution: Replace DMF with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent .
  • Waste Management: Neutralize ammonia waste with citric acid before disposal. Partner with certified waste treatment facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.